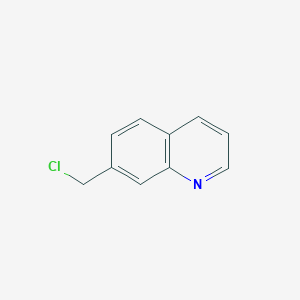

7-(Chloromethyl)quinoline

Description

7-(Chloromethyl)quinoline is a chlorinated quinoline derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 7-position of the quinoline ring. This compound serves as a versatile synthetic intermediate due to the reactivity of the chloromethyl group, enabling further functionalization for applications in medicinal chemistry and materials science. Its structure combines the aromatic heterocyclic framework of quinoline with a reactive alkyl halide moiety, making it valuable for nucleophilic substitution reactions and cross-coupling strategies .

Properties

IUPAC Name |

7-(chloromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTNYGWHNOXGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CCl)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556834 | |

| Record name | 7-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97850-40-3 | |

| Record name | 7-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)quinoline typically involves the chloromethylation of quinoline. One common method is the reaction of quinoline with formaldehyde and hydrochloric acid under acidic conditions. This reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the quinoline ring to form the desired product .

Industrial Production Methods: Industrial production of 7-(Chloromethyl)quinoline often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as Lewis acids may be used to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions: 7-(Chloromethyl)quinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.

Reduction: Formation of methylquinoline or other reduced derivatives.

Scientific Research Applications

7-(Chloromethyl)quinoline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, its antimicrobial activity could involve the inhibition of bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Electronic Differences

The position and nature of substituents on the quinoline ring significantly influence physicochemical properties and reactivity. Key analogs include:

- Electronic Effects: The electron-withdrawing nature of the chloromethyl group in 7-(Chloromethyl)quinoline increases the electrophilicity of the quinoline ring compared to methyl-substituted analogs like 2-chloro-7-methylquinoline .

- Steric Considerations: In 7-chloro-8-methylquinoline, the proximity of the methyl and chlorine groups at positions 7 and 8 introduces steric constraints, limiting accessibility for further reactions .

Physicochemical Properties

- Safety Profile: 7-Chloro-8-methylquinoline requires stringent handling (GHS hazard classification), whereas 7-(Chloromethyl)quinoline’s hazards are primarily related to alkylating reactivity .

Biological Activity

7-(Chloromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Overview of Biological Activities

The biological activities of 7-(Chloromethyl)quinoline and its derivatives have been explored extensively. Key findings include:

- Antimicrobial Activity : Various studies have demonstrated that 7-(Chloromethyl)quinoline exhibits potent antimicrobial effects against a range of pathogens.

- Anticancer Properties : The compound has shown promising cytotoxic effects against multiple cancer cell lines, making it a candidate for further development as an anticancer agent.

- Antiviral Effects : Research indicates potential antiviral activity, particularly against specific viral pathogens.

The mechanism by which 7-(Chloromethyl)quinoline exerts its biological effects is primarily through interaction with molecular targets such as enzymes, receptors, and DNA. For instance, quinoline derivatives are known to inhibit the polymerization of hemozoin, a critical process for the survival of malaria parasites .

Comparative Analysis with Similar Compounds

A comparative analysis with other quinoline derivatives reveals the unique properties of 7-(Chloromethyl)quinoline:

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| Chloroquine | Antimalarial | <50 | Well-known antimalarial drug. |

| Quinoline N-oxide | Varies | N/A | Exhibits different reactivity and activity. |

| Dihydroquinoline | Antimicrobial | N/A | Different pharmacological properties. |

| 7-(Chloromethyl)quinoline | Antimicrobial/Anticancer | <50-100 | Exhibits moderate to high activity across various assays. |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic potential of 7-chloroquinolinehydrazones against 60 cancer cell lines. The results indicated that these compounds exhibited submicromolar GI50 values across various tumor types, including leukemia and breast cancer .

- Antimicrobial Screening : Another investigation focused on the synthesis of new 7-chloroquinoline derivatives, which demonstrated significant antimicrobial activity with IC50 values below 100 µM. Notably, compounds showed selective toxicity towards cancer cells while maintaining lower toxicity levels against normal cells .

- Inhibition of Photosynthetic Electron Transport : A study assessed the impact of substituted quinolines on photosynthetic electron transport in spinach chloroplasts, revealing that certain derivatives possess inhibitory effects that could be leveraged for agricultural applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific substituents on the quinoline ring in determining biological activity. For example:

- Compounds with electron-withdrawing groups tend to exhibit enhanced anticancer properties.

- The presence of halogen atoms significantly influences the compound's interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.